molecular formula C9H9Cl2F2NO2 B2668677 (S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride CAS No. 2353438-30-7

(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride

Cat. No.: B2668677
CAS No.: 2353438-30-7
M. Wt: 272.07
InChI Key: MJWPAXUIJXYQHY-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a chlorophenyl group, and two fluorine atoms, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride typically involves several steps. One common method starts with the protection of the amino group, followed by the introduction of the chlorophenyl group through a substitution reaction. The difluoropropionic acid moiety is then introduced via a series of reactions, including halogenation and subsequent substitution. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process is optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chlorophenyl and difluoropropionic acid moieties can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-3-(4-bromophenyl)-2,2-difluoropropionic acid hydrochloride
  • (S)-3-Amino-3-(4-methylphenyl)-2,2-difluoropropionic acid hydrochloride
  • (S)-3-Amino-3-(4-nitrophenyl)-2,2-difluoropropionic acid hydrochloride

Uniqueness

(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-3-amino-3-(4-chlorophenyl)-2,2-difluoropropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2.ClH/c10-6-3-1-5(2-4-6)7(13)9(11,12)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWPAXUIJXYQHY-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)(F)F)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(C(=O)O)(F)F)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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